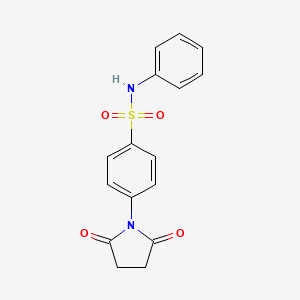
4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide moiety and a 2,5-dioxopyrrolidin-1-yl group attached to the benzene ring .Chemical Reactions Analysis
As a sulfonamide derivative, this compound might undergo reactions typical for sulfonamides, such as hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a sulfonamide, it would likely be polar and could form hydrogen bonds .Scientific Research Applications
Corrosion Inhibition
Studies on piperidine derivatives, including those similar in structure to 4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide, have shown their potential as corrosion inhibitors for metals. Quantum chemical calculations and molecular dynamics simulations have been employed to understand their adsorption and inhibition properties on the corrosion of iron. The evaluation of global reactivity parameters and adsorption behaviors on metal surfaces provides insights into their effectiveness as corrosion inhibitors (Kaya et al., 2016).
Anticancer Research
Sulfonamide derivatives have been explored for their anticancer properties, demonstrating the ability to induce apoptosis and autophagy pathways in cancer cells. For instance, dibenzenesulfonamides have shown potential as new anticancer drug candidates by inhibiting carbonic anhydrase isoenzymes associated with tumor growth. These compounds exhibit cytotoxicities towards various tumor cell lines, highlighting their relevance in developing novel anticancer therapies (Gul et al., 2018).
Molecular Docking and Bioactivity Studies
The synthesis and structural characterization of new sulfonamide molecules have provided valuable insights into their potential biological activities. Computational studies, including molecular docking, have been conducted to predict the bioactivity and interaction mechanisms of these compounds with biological targets. Such research underscores the importance of sulfonamide derivatives in drug development and therapeutic applications (Murthy et al., 2018).
Future Directions
Mechanism of Action
Target of Action
It has been found to increase monoclonal antibody production in recombinant chinese hamster ovary cells , suggesting that it may interact with cellular mechanisms related to protein synthesis and secretion.
Mode of Action
The compound appears to exert its effects by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that it may interact with cellular energy metabolism and growth regulation pathways.
Biochemical Pathways
Additionally, the compound has been found to suppress the galactosylation on a monoclonal antibody , indicating that it may also affect protein glycosylation pathways.
Result of Action
The primary observed result of the action of 4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide is an increase in monoclonal antibody production in recombinant Chinese hamster ovary cells . This is accompanied by a suppression of cell growth, an increase in cell-specific glucose uptake rate, and an increase in intracellular ATP levels . The compound also suppresses the galactosylation on a monoclonal antibody , which is a critical quality attribute of therapeutic monoclonal antibodies.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-15-10-11-16(20)18(15)13-6-8-14(9-7-13)23(21,22)17-12-4-2-1-3-5-12/h1-9,17H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHKWKCJOFGEHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5-(2,2-diphenylacetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2355183.png)
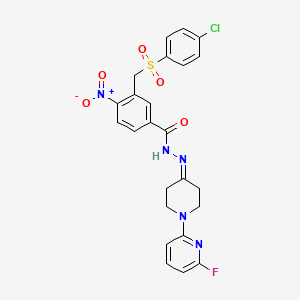
![N-(3-cyanophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2355187.png)

![4-cyano-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B2355189.png)

![1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid](/img/structure/B2355193.png)

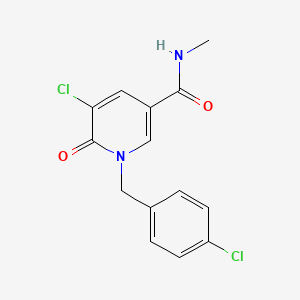
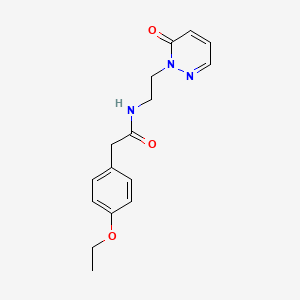
![2-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoic acid](/img/structure/B2355198.png)
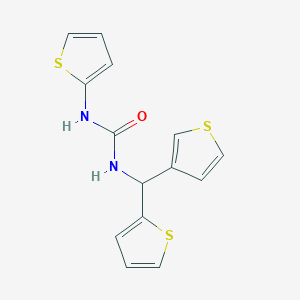
![4-[(2S,3S)-3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methylpiperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2355202.png)
![4-(Oxolan-2-ylmethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2355206.png)
